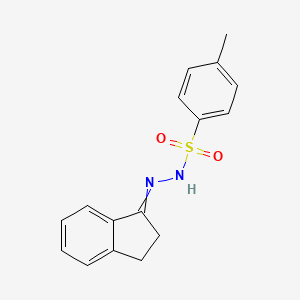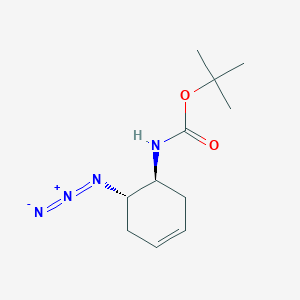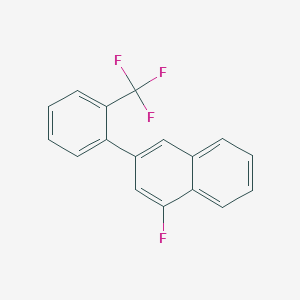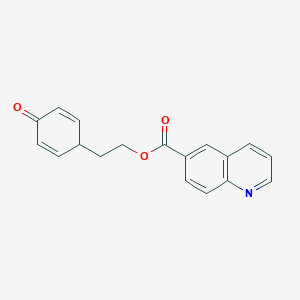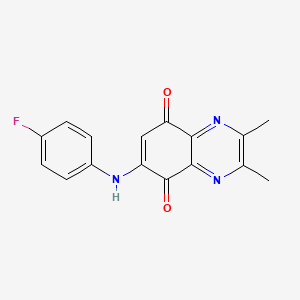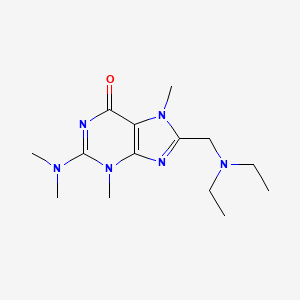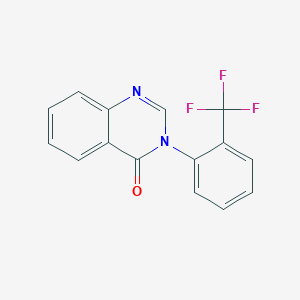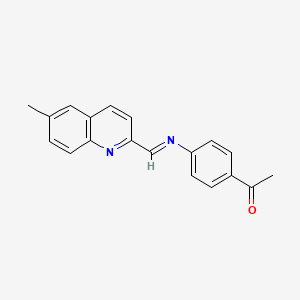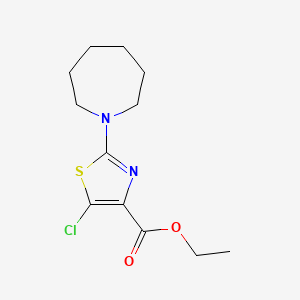
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an azepane ring, a chlorothiazole moiety, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with the chlorinated thiazole.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the disruption of biological processes in microorganisms or cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(azepan-1-yl)-5-chlorothiazole-4-carboxylate can be compared with other similar compounds, such as:
2-(Azepan-1-yl)ethanol: This compound contains an azepane ring and an ethanol group, but lacks the thiazole and chlorine moieties.
N-[2-(Azepan-1-yl)ethyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-3-carboxamide: This compound features a benzothiadiazole moiety and a piperidine ring, making it structurally different but functionally similar in some applications.
Azone® (1-dodecylazacycloheptan-2-one): Azone® is a well-known penetration enhancer with a similar azepane ring structure but different functional groups.
The uniqueness of this compound lies in its combination of the azepane ring, chlorothiazole moiety, and ethyl ester group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17ClN2O2S |
|---|---|
Molecular Weight |
288.79 g/mol |
IUPAC Name |
ethyl 2-(azepan-1-yl)-5-chloro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2S/c1-2-17-11(16)9-10(13)18-12(14-9)15-7-5-3-4-6-8-15/h2-8H2,1H3 |
InChI Key |
PDNPYTOXIKEAIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N2CCCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



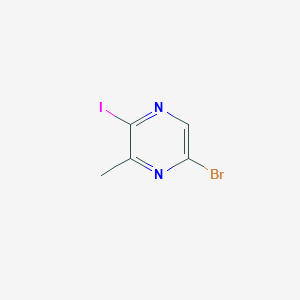
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)

